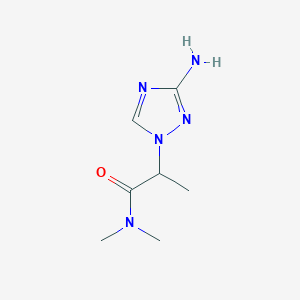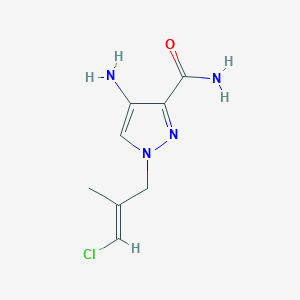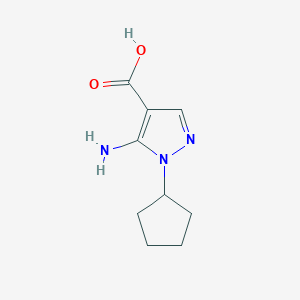
Isopentylamine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a white to almost white powder or crystal and is known for its high solubility in water . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentylamine Hydrobromide can be synthesized through the reaction of isopentylamine with hydrobromic acid. The reaction typically involves the following steps:
Reaction Setup: Isopentylamine is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrobromic Acid: Hydrobromic acid is slowly added to the solution while maintaining a controlled temperature.
Crystallization: The resulting solution is then cooled to precipitate the this compound crystals.
Purification: The crystals are filtered, washed, and dried to obtain the final product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix isopentylamine and hydrobromic acid under controlled conditions.
Continuous Stirring: The mixture is continuously stirred to ensure complete reaction.
Crystallization and Filtration: The solution is cooled, and the crystals are filtered using industrial filtration systems.
Drying: The filtered crystals are dried using industrial dryers to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Isopentylamine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or acetone.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
Isopentylamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development and pharmacological studies.
Industry: this compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Isopentylamine Hydrobromide involves its interaction with biological molecules and pathways:
Molecular Targets: It primarily targets amine receptors and enzymes involved in metabolic processes.
Pathways Involved: The compound can modulate neurotransmitter pathways and influence cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Isopentylamine Hydrobromide can be compared with other similar compounds, such as:
Isopentylamine: A primary aliphatic amine with similar chemical properties but without the hydrobromide component.
Methylamine: A simpler amine with a single carbon chain, used in various chemical reactions.
Ethylamine: Another primary amine with a shorter carbon chain, used in different industrial applications.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
2733412-57-0 |
|---|---|
Molekularformel |
C5H14BrN |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
3-methylbutan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H13N.BrH/c1-5(2)3-4-6;/h5H,3-4,6H2,1-2H3;1H |
InChI-Schlüssel |
OJOMXIACRLGDRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
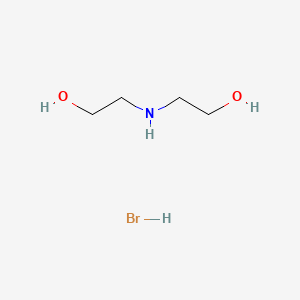

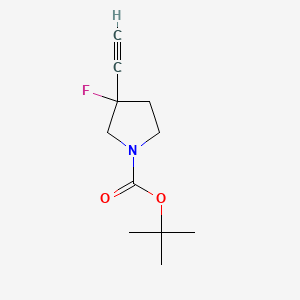
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)

